N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a thiophene moiety, and a hydroxy group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the triazole ring. The thiophene moiety can be introduced through a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high yields . The hydroxy group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the thiophene ring.
Major Products
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities and signaling pathways. The thiophene moiety can interact with aromatic residues in proteins, affecting their function. The hydroxy group can form hydrogen bonds, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide: Similar structure but with a different functional group, leading to varied reactivity and applications.
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide: Contains a cinnamamide moiety, which imparts different biological activities.
Uniqueness
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, thiophene moiety, and hydroxy group. This combination provides a versatile platform for chemical modifications and diverse applications in research and industry.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-17-9-11(15-16-17)13(19)14-6-4-10(5-7-18)12-3-2-8-20-12/h2-3,8-10,18H,4-7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHSSDWVLQVCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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